Pyrazolo[1,5-a]pyrimidin-5-ylmethanol
CAS No.:
Cat. No.: VC16009601
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol -](/images/structure/VC16009601.png)
Specification
Molecular Formula | C7H7N3O |
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Molecular Weight | 149.15 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyrimidin-5-ylmethanol |
Standard InChI | InChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2 |
Standard InChI Key | YINWUOIFJGSANG-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=CC=N2)N=C1CO |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold consists of a bicyclic system merging pyrazole and pyrimidine rings. In Pyrazolo[1,5-a]pyrimidin-5-ylmethanol, the hydroxymethyl (-CH2OH) group at position 5 introduces polarity and hydrogen-bonding capacity, which influences solubility and reactivity. Structural analogs, such as Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 29274-22-4), exhibit a molecular formula of C6H5N3O with a density of 1.5 g/cm³ and boiling point of 243°C . By comparison, the methanol derivative likely has a molecular formula of C7H7N3O (molecular weight ≈ 149.15 g/mol), with slight variations in physicochemical parameters due to the hydroxymethyl substitution.
Table 1: Comparative Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Synthesis Methodologies
One-Pot Multicomponent Reactions
A widely adopted strategy for pyrazolo[1,5-a]pyrimidines involves one-pot reactions. For example, Morabia and Naliapara (2015) synthesized derivatives using 5-aminopyrazole, nitroketones, and aryl aldehydes in water with boric acid as a catalyst . Adapting this method, the hydroxymethyl group could be introduced via aldehyde precursors bearing hydroxyl-protected groups, followed by deprotection.
Cyclocondensation with β-Diketones
Ahmed et al. (2008) demonstrated the use of β-diketones and acrylonitriles to construct pyrazolo[1,5-a]pyrimidines . For Pyrazolo[1,5-a]pyrimidin-5-ylmethanol, a β-keto alcohol precursor might serve as a starting material, enabling cyclization with aminopyrazoles under acidic conditions.
Representative Reaction Scheme:
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Substrate Preparation: 5-Amino-1H-pyrazole-4-carboxamide + hydroxymethyl-containing ketone.
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Purification: Crystallization from ethanol or methanol.
Physicochemical and Spectral Analysis
Spectroscopic Characterization
While direct data for Pyrazolo[1,5-a]pyrimidin-5-ylmethanol are unavailable, its analogs provide benchmarks:
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IR Spectroscopy: Expected O-H stretch (~3200–3600 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
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NMR: Distinct signals for the hydroxymethyl proton (δ ~4.8 ppm, broad) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .
Thermodynamic Stability
Molecular modeling using semi-empirical methods (e.g., AM1) could predict stability, as employed for related compounds . The hydroxymethyl group may enhance solubility in polar solvents compared to non-polar derivatives.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s scaffold is a precursor for kinase inhibitors and antiviral agents. Functionalization at the hydroxymethyl position could yield prodrugs or conjugates.
Material Science
Conjugated pyrazolopyrimidines have optoelectronic applications. The hydroxymethyl group may facilitate polymerization or surface functionalization.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods for hydroxymethyl introduction.
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Biological Screening: Prioritizing in vitro assays against resistant pathogens.
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Structural Confirmation: Single-crystal X-ray diffraction to resolve positional ambiguity.
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